Alpha-phenylglycine is an amino acid with a structure in which a phenyl ring is bonded to the alpha-carbon of glycine. It has a role as a human metabolite.
2-Amino-2-phenylacetic acid
CAS No.: 2835-06-5
Cat. No.: VC21341820
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2835-06-5 |
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Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 2-amino-2-phenylacetic acid |
Standard InChI | InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11) |
Standard InChI Key | ZGUNAGUHMKGQNY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)[O-])[NH3+] |
Appearance | White to Faint Yellow Powder or Crystals |
Melting Point | 290°C |
Chemical Structure and Properties
2-Amino-2-phenylacetic acid (C8H9NO2) consists of a phenyl ring, an amino group, and a carboxylic acid group all connected to a central carbon atom. This arrangement creates a chiral molecule with distinctive physical and chemical characteristics.
Physical and Chemical Properties
The compound exists as a white crystalline powder with a molecular weight of 151.16 g/mol . Its amphoteric nature, containing both basic (amine) and acidic (carboxyl) functional groups, gives it interesting solubility and reactivity profiles.
The hydrochloride salt (R-enantiomer) has a molecular formula of C8H10ClNO2 with a molecular weight of 187.62 g/mol .
Structural Identifiers
For research and database purposes, 2-amino-2-phenylacetic acid can be referenced using various chemical identifiers:
Identifier Type | Value | Reference |
---|---|---|
PubChem CID | 450579 | |
IUPAC Name | 2-amino-2-phenylacetic acid | |
InChIKey | ZGUNAGUHMKGQNY-JZRMKITLSA-N | |
SMILES | C1=CC=C(C=C1)11CHN |
Stereochemistry
Enantiomeric Forms
The alpha carbon in 2-amino-2-phenylacetic acid is a stereogenic center, resulting in two enantiomers:
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L-phenylglycine (S-2-amino-2-phenylacetic acid): CAS 2935-35-5
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D-phenylglycine (R-2-amino-2-phenylacetic acid): CAS 25705-52-6 (as hydrochloride)
The L-enantiomer exhibits specific optical rotation of [α]20/D +155° when measured at a concentration of 1 in 1 M HCl .
Significance of Stereochemistry
The stereochemical configuration of phenylglycine is crucial for its biological activity. The L-form has been shown to interact with specific enzymes and biological systems in Escherichia coli and Saccharomyces cerevisiae, inhibiting aminotransferase activity, dopamine synthesis, and affecting microbial metabolism .
This stereoselectivity is particularly important in pharmaceutical applications, where the biological activity often depends on the specific stereoisomer used. For instance, in pharmaceutical development, one enantiomer may exhibit the desired therapeutic effects while the other may be inactive or even produce adverse effects.
Synthesis Methods
Reductive Amination of Benzoylformic Acid
One well-documented synthesis method for 2-amino-2-phenylacetic acid involves the reductive amination of benzoylformic acid. This approach produces DL-phenylglycine (racemic mixture) with high yield:
The synthesis can be conducted using the following procedure:
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Benzoylformic acid (5.0 mmol, 751 mg) is combined with ammonium formate (15.0 mmol, 946 mg) and an iridium catalyst (0.01 mmol) in a Schlenk tube under inert atmosphere.
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Dehydrated methanol (5 mL) is added, and the mixture is stirred at 60°C for 1.5 hours.
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After solvent distillation, the crystals are collected by filtration, washed with methanol, and dried to yield 718 mg of DL-2-phenylglycine (95% yield) .
Alternative Synthetic Approaches
Several other methods can be employed for the synthesis of 2-amino-2-phenylacetic acid:
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Strecker synthesis: Reaction of benzaldehyde with hydrogen cyanide and ammonia, followed by hydrolysis
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Bucherer-Bergs reaction: Formation of hydantoin intermediates
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Enzymatic methods: Using transaminases or other biocatalysts for stereoselective synthesis
Each method offers advantages in terms of stereoselectivity, reaction conditions, or scalability depending on the specific requirements.
Biological and Pharmacological Applications
Medicinal Applications
L-phenylglycine has demonstrated potential in several therapeutic areas:
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Treatment of schizophrenia: Studies have investigated its effects on neurological pathways relevant to schizophrenia .
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Stroke management: Research suggests potential neuroprotective effects that may be beneficial in stroke patients .
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Benign prostatic hyperplasia: L-phenylglycine has been studied for potential applications in managing this condition .
Pharmaceutical Building Block
2-Amino-2-phenylacetic acid serves as an important structural component in various pharmaceutical compounds:
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It functions as a key building block in the synthesis of β-lactam antibiotics, including certain penicillins and cephalosporins.
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The compound is incorporated into peptide-based drugs to enhance stability or modify pharmacokinetic properties.
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L-phenylglycine is utilized as an N-linked side chain of SMTP (Stachybotrys microspora triprenyl phenols) congeners, which enhance plasminogen activation .
Biochemical Significance
At the biochemical level, L-phenylglycine demonstrates several interesting activities:
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Inhibition of aminotransferase enzymes: This affects amino acid metabolism in various organisms .
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Effects on dopamine synthesis: May explain some of its neurological activities .
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Modulation of microbial metabolism: Demonstrated in organisms such as E. coli and S. cerevisiae .
Comparison with Related Compounds
Structural Analogs
2-Amino-2-phenylacetic acid belongs to a family of phenyl-substituted amino acids. Understanding its relationship to similar compounds provides insight into structure-activity relationships:
Compound | Structure Description | Key Difference from Phenylglycine |
---|---|---|
Phenylglycine | Phenyl directly attached to alpha carbon | Reference compound |
Phenylalanine | Phenyl attached via methylene group | Additional -CH2- spacer |
Tyrosine | Hydroxylated phenyl attached via methylene | Additional -CH2- spacer and hydroxyl group |
DOPA | Dihydroxylated phenyl attached via methylene | Additional -CH2- spacer and two hydroxyl groups |
Stereochemical Variants
The specific stereochemical configuration of phenylglycine significantly impacts its properties:
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L-phenylglycine (S-configuration): Shows specific optical rotation of [α]20/D +155° in 1 M HCl .
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D-phenylglycine (R-configuration): The less common enantiomer, often used in specific pharmaceutical applications.
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DL-phenylglycine: The racemic mixture, which contains equal amounts of both enantiomers and lacks optical activity.
Research Applications
Current Research Trends
Research involving 2-amino-2-phenylacetic acid continues to evolve, with several current areas of focus:
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Development of more efficient stereoselective synthesis methods, particularly green chemistry approaches.
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Exploration of novel pharmaceutical applications, especially in neurological and psychiatric conditions.
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Structural analysis using X-ray diffraction to better understand three-dimensional interactions .
Future Directions
Emerging research directions include:
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Investigation of phenylglycine derivatives as potential therapeutic agents for various diseases.
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Development of enzymatic methods for the production of enantiopure phenylglycine isomers.
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Exploration of phenylglycine-containing peptides as drug delivery vehicles or bioactive compounds.
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